molecular formula C8H15NO2 B066352 (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone CAS No. 168297-86-7

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Cat. No. B066352
M. Wt: 157.21 g/mol
InChI Key: QICFUFOXXNIZFF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a chiral molecule that has garnered attention in organic synthesis, particularly as a chiral auxiliary or synthons in asymmetric synthesis.

Synthesis Analysis

  • Synthesis using Chiral Auxiliary-Bearing Isocyanides : Tang and Verkade (1996) discussed the synthesis of optically active oxazole derivatives using (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone as a chiral auxiliary, emphasizing its potential in asymmetric synthesis (Tang & Verkade, 1996).
  • Modification of Evans Auxiliary : Hintermann and Seebach (1998) described a modification of the Evans auxiliary using a derivative of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, highlighting its usefulness in various chemical reactions (Hintermann & Seebach, 1998).

Molecular Structure Analysis

  • X-ray Structural Analysis : The molecular structure of chiral oxazolidinone derivatives has been elucidated using X-ray crystallography, as demonstrated by Tang and Verkade (1996), providing insights into its stereochemistry and conformation (Tang & Verkade, 1996).

Chemical Reactions and Properties

  • SuperQuat Mimic of Evans Oxazolidinone : Bull et al. (2006) explored the use of a gem-dimethyl group in the 5-position of chiral oxazolidinone, which enhances stereocontrol in various reactions, demonstrating the versatility of this compound in stereoselective synthesis (Bull et al., 2006).

Physical Properties Analysis

  • Synthetic Utility and Properties : The studies by Hintermann and Seebach (1998) and Mancuso et al. (2018) illustrate the physical properties of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone derivatives, such as melting points, solubility, and ease of recovery, which are crucial for its application in synthesis (Hintermann & Seebach, 1998); (Mancuso et al., 2018).

Chemical Properties Analysis

  • Reactivity and Applications : The chemical properties, particularly the reactivity in different organic reactions, have been detailed in studies like that of Bull et al. (2006), showcasing the compound's role in asymmetric synthesis and its influence on stereochemical outcomes (Bull et al., 2006).

Scientific Research Applications

  • Modification of Evans Auxiliary : The compound is used as a modification of the Evans auxiliary, which is advantageous for its higher melting point, low solubility in most organic solvents, and steric protection from nucleophilic attack. This modification facilitates easier preparation of N-acyl-oxazolidinones, generation of their Li enolates, and deacylation in the final step of synthesis procedures. It is especially useful for large-scale applications due to its high crystallinity and ease of recovery (Hintermann & Seebach, 1998).

  • Mimic of Evans Oxazolidinone : This compound acts as a mimic of Evans 4-tert-butyloxazolidin-2-one, providing higher levels of stereocontrol in stereoselective enolate alkylations, kinetic resolutions, Diels-Alder cycloadditions, and Pd-catalyzed asymmetric acetalisation reactions (Bull et al., 2006).

  • Synthesis of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one : This compound has been synthesized via enantiospecific oxidative carbonylation of commercially available (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. This process is carried out under specific conditions and yields the oxazolidinone derivative in high efficiency (Mancuso et al., 2018).

  • Antibacterial Properties : Oxazolidinones, including this compound, are known for their antibacterial properties, especially against gram-positive bacteria. They act by inhibiting protein synthesis and have unique binding sites on the ribosome which distinguish them from other antibiotics (Matassova et al., 1999).

  • Inhibitors of IDH1 : A stereoisomer of this compound has been identified as a potent inhibitor of IDH1R132H, a mutant isocitrate dehydrogenase. It shows high selectivity and potential for treating diseases related to IDH1 mutations (Levell et al., 2017).

  • Synthesis of (2R,3R)-2,3-Dimethyl-1,4-Butanediol : The compound has been used in the synthesis of (2R,3R)-2,3-dimethyl-1,4-butanediol, a process involving oxidative homocoupling (Lu & Zakarian, 2008).

  • Improved Safety Profile in Antibacterial Agents : Research on novel oxazolidinone agents like (S)-5-((isoxazol-3-ylamino)methyl)-3-(2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)oxazolidin-2-one (MRX-I) has shown high activity against Gram-positive pathogens with reduced potential for myelosuppression and monoamine oxidase inhibition, indicating an improved safety profile over existing drugs (Gordeev & Yuan, 2014).

  • Nucleophilic Hydroxymethylation, Formylation, and Alkoxycarbonylation of Aldehydes : The compound has been used in enantioselective nucleophilic hydroxymethylation, formylation, and alkoxycarbonylation of aldehydes, showcasing its versatility in organic synthesis (Gaul & Seebach, 2000).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves predicting or proposing future research directions based on the current understanding of the compound. It could include potential applications, improvements in synthesis, or exploration of new reactions .

properties

IUPAC Name

(4S)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICFUFOXXNIZFF-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(OC(=O)N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(OC(=O)N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455313
Record name (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

CAS RN

168297-86-7
Record name (S)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168297-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168297-86-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
Reactant of Route 2
Reactant of Route 2
(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
Reactant of Route 3
Reactant of Route 3
(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
Reactant of Route 4
Reactant of Route 4
(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
Reactant of Route 5
(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
Reactant of Route 6
Reactant of Route 6
(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Citations

For This Compound
1
Citations
佐川直也 - (No Title), 2017 - 早稲田大学
Number of citations: 6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.